Computed Lipophilicity vs. 2,4,6-Isomer
The 2,4,5-trimethyl substitution pattern yields a calculated XLogP value of approximately 3.9–4.0, which is comparable to the 2,4,6-regioisomer (Boc-mesidine) at XLogP 3.6 . This difference, while modest, arises from the asymmetric distribution of methyl groups and can influence chromatographic retention and membrane permeability in drug design contexts .
| Evidence Dimension | Calculated Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | ~3.9–4.0 (estimated from PubChem data) |
| Comparator Or Baseline | tert-Butyl (2,4,6-trimethylphenyl)carbamate (Boc-mesidine, CAS 56700-69-7) XLogP = 3.6 |
| Quantified Difference | ΔXLogP ≈ +0.3 to +0.4 |
| Conditions | Computational prediction (PubChem XLogP3 algorithm) |
Why This Matters
The distinct XLogP value informs solvent selection for reactions and purification, and may alter pharmacokinetic predictions in early-stage drug discovery relative to the more commonly available 2,4,6-isomer.
- [1] PubChem. tert-Butyl (2,4,5-trimethylphenyl)carbamate (CID 2482341). View Source
